molecular formula C23H25ClN2O2 B2547084 1-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide CAS No. 1207019-54-2

1-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide

Cat. No. B2547084
CAS RN: 1207019-54-2
M. Wt: 396.92
InChI Key: PKZACFDOJHEGHN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H25ClN2O2 and its molecular weight is 396.92. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones
Research on anticonvulsant enaminones, including compounds structurally related to the specified chemical, highlights the significance of hydrogen bonding within these molecules. The study detailed the crystal structures of three anticonvulsant enaminones, emphasizing the hydrogen bond networks formed through intermolecular interactions, which play a crucial role in their stability and potentially in their biological activity. The findings suggest a foundational understanding of the molecular interactions at play, which could inform the design of related compounds with enhanced efficacy and stability (Kubicki, Bassyouni, & Codding, 2000).

Spectroscopic Identification and Derivatization of Cathinones
In a study on novel cathinones, methods for identifying and derivatizing these compounds through spectroscopic techniques were developed. This research, while focusing on compounds with structural similarities, provides insight into the analytical approaches that can be applied for detailed characterization and modification of novel chemical entities for potential therapeutic applications. Such methodologies can be critical for the advancement of research in pharmacology and toxicology, offering tools for the identification and structural elucidation of compounds similar to the specified chemical (Nycz, Paździorek, Małecki, & Szala, 2016).

Antimycobacterial Activity of 1,5-Diphenylpyrrole Derivatives
The synthesis and biological evaluation of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole and its derivatives were reported, with a focus on their activity against Mycobacterium tuberculosis. This study illustrates the therapeutic potential of structurally related compounds in treating bacterial infections, particularly tuberculosis. The structural modifications and their impact on antimycobacterial activity provide valuable insights into the design of new drugs with potential applications in combating mycobacterial diseases (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).

Synthesis and Anticancer Activity of Oxazole Derivatives
A study on the synthesis of novel oxazole derivatives incorporated with pyridyl-pyrazolines showed promising anticancer and antimicrobial activities. The research highlights the therapeutic potential of such compounds in treating cancer and infectious diseases. This is particularly relevant for compounds structurally akin to the specified chemical, suggesting possible applications in developing new treatments for various diseases. The molecular docking studies further underscore the potential of these compounds in pharmaceutical research (Katariya, Vennapu, & Shah, 2021).

Inverse Agonist Activity at CB1 Cannabinoid Receptor
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated its potent and selective antagonist activity for the CB1 cannabinoid receptor. This study provides insights into the molecular interactions and pharmacological implications of compounds targeting cannabinoid receptors, which could inform the development of new therapeutic agents for disorders related to the endocannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2/c1-16-15-19(10-11-20(16)26-14-4-5-21(26)27)25-22(28)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h6-11,15H,2-5,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZACFDOJHEGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.